Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)

Homogeneous catalysis Alcohol dehydrogenation Hydrogen evolution

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II), commonly supplied as its methanol adduct (CAS 38596-61-1, molecular weight 879.71 g/mol, decomposition point 230 °C), is a ruthenium(II) coordination complex belonging to the general class [Ru(O₂CR)₂(CO)(PPh₃)₂]. Often referred to as the Robinson catalyst, it is a cornerstone in homogeneous catalytic dehydrogenation of alcohols and reductive hydrohydroxymethylation of alkynes.

Molecular Formula C41H32F6O5P2Ru+2
Molecular Weight 881.7 g/mol
Cat. No. B12348555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)
Molecular FormulaC41H32F6O5P2Ru+2
Molecular Weight881.7 g/mol
Structural Identifiers
SMILES[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2]
InChIInChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2
InChIKeyFDSSZHDREYJHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II): A Perfluorocarboxylate Ruthenium Catalyst for Dehydrogenation and Reductive Coupling


Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II), commonly supplied as its methanol adduct (CAS 38596-61-1, molecular weight 879.71 g/mol, decomposition point 230 °C), is a ruthenium(II) coordination complex belonging to the general class [Ru(O₂CR)₂(CO)(PPh₃)₂] [1]. Often referred to as the Robinson catalyst, it is a cornerstone in homogeneous catalytic dehydrogenation of alcohols and reductive hydrohydroxymethylation of alkynes [2]. Its defining structural feature is the presence of two monodentate trifluoroacetate ligands, whose strong electron-withdrawing character imparts distinct reactivity and dynamic behavior compared to non-fluorinated carboxylate analogs [3].

Why Generic Ruthenium Carboxylate Complexes Cannot Substitute for Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)


The [Ru(O₂CR)₂(CO)(PPh₃)₂] family displays profound reactivity differences driven by the electronic nature of the carboxylate ligand. The trifluoroacetate (R = CF₃) variant exhibits accelerated catalytic turnover in alcohol dehydrogenation compared to the acetate (R = CH₃) analog because the stronger acidity of CF₃CO₂H facilitates the critical metal-hydride protonolysis step that releases H₂ and regenerates the active catalyst [1]. Furthermore, the osmium congeners [Os(O₂CCF₃)₂(CO)(PPh₃)₂], while structurally analogous, are significantly less active for dehydrogenation catalysis, rendering simple metal substitution an ineffective strategy [2]. Substituting with non-fluorinated carboxylate complexes or chloride-based precursors such as RuCl₂(PPh₃)₃ leads to either sluggish turnover or divergent selectivity, as the in situ generation of the active bis(trifluoroacetate) species is essential for protonolysis-coupled H₂ elimination [1].

Head-to-Head Performance Data: Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) vs. Closest Analogs


Superior Alcohol Dehydrogenation Conversion with CF₃CO₂H vs. CH₃CO₂H as Co-Catalyst

In the dehydrogenation of 2-decanol at 130 °C using 1 mol% RuH₂(CO)(PPh₃)₃ as precursor, the use of 12 equivalents of CF₃CO₂H (which generates the target bis(trifluoroacetate) complex in situ) achieved 77% conversion, whereas the same loading of CH₃CO₂H gave only 41% conversion under identical conditions [1]. This represents a 1.88-fold improvement in substrate conversion attributable directly to the trifluoroacetate ligand environment. The yield differential was even more pronounced: 58% yield with CF₃CO₂H vs. 33% with CH₃CO₂H, despite comparable selectivity (75% vs. 81%) [1].

Homogeneous catalysis Alcohol dehydrogenation Hydrogen evolution

Catalyst Turnover Number Exceeding 200 in Acceptorless Secondary Alcohol Oxidation

Using Ru(OCOCF₃)₂(CO)(PPh₃)₂ at 1 mol% loading for the dehydrogenation of 2-octanol at 130 °C, a turnover number (TON) exceeding 200 was achieved before catalyst deactivation [1]. The catalyst could be recycled three times without significant loss of activity, and contact with water did not impair catalytic performance [1]. In contrast, the in situ system using RuH₂(CO)(PPh₃)₃ with weaker acids (CCl₃CO₂H, pKa 0.65; CH₃CO₂H, pKa 4.76) showed substantially lower turnover due to slower protonolysis of the metal-hydride intermediate [1].

Catalyst productivity TON Green chemistry

Quantified Dehydrogenation Selectivity Across Secondary Alcohol Substrates

The Robinson catalyst delivers high selectivity for ketone formation across a panel of secondary alcohols under standardized conditions (130 °C, solvent-free, 1 mol% catalyst, CF₃CO₂H co-catalyst). Quantitative results: 2-octanol (84% conv., 73% yield, 87% sel., 5 h), 2-decanol (85% conv., 81% yield, 95% sel., 5 h), 1-phenylethanol (94% conv., 82% yield, 87% sel., 2 h), 4-tert-butylcyclohexanol (53% conv., 49% yield, 91% sel., 5 h), and menthol (54% conv., 34% yield, 63% sel., 5 h) [1]. In comparison, when p-toluenesulfonic acid (p-TsOH) replaced CF₃CO₂H using RuH₂(CO)(PPh₃)₃ as precursor, 2-octanol dehydrogenation gave 77% conversion but only 58% yield with 75% selectivity (1 equiv. p-TsOH), dropping to 40% selectivity with 4 equiv. of p-TsOH [1].

Substrate scope Ketone synthesis Chemoselectivity

Structural Basis for Reactivity: Methanol Adduct Hydrogen Bonding Confirmed by X-Ray Crystallography

Single-crystal X-ray diffraction of the methanol adduct [Ru(O₂CCF₃)₂(MeOH)(CO)(PPh₃)₂] revealed a key intramolecular hydrogen bond between the coordinated methanol and the non-coordinated oxygen of a monodentate trifluoroacetate ligand, with an O···O distance of 2.54 Å [1]. This H-bonding interaction stabilizes the monodentate binding mode of one CF₃CO₂⁻ ligand, which is the catalytically competent resting state that undergoes alcoholysis and subsequent β-elimination to regenerate the active hydride species [1]. In contrast, the analogous acetate complex [Ru(O₂CCH₃)₂(CO)(PPh₃)₂] lacks sufficiently acidic carboxylate oxygens to engage in comparably strong H-bonding, contributing to its lower catalytic activity [2].

X-ray crystallography Hydrogen bonding Catalyst resting state

Ruthenium vs. Osmium: Superior Dehydrogenation Activity of the Ru Congener

A systematic comparison of [M(O₂CCF₃)₂(CO)(PPh₃)₂] (M = Ru, Os) for alcohol dehydrogenation catalysis established that the ruthenium complex is substantially more active than its osmium counterpart [1]. The ruthenium catalyst operates efficiently for both primary alcohol (ethanol, n-propanol, n-hexanol, benzyl alcohol) and secondary alcohol (isopropanol, cyclohexanol) dehydrogenation, whereas the osmium analog displays markedly slower turnover rates, consistent with the higher M–H bond strength and reduced lability of third-row transition metal complexes [1]. This differential was corroborated by the observation that [Os(O₂CCF₃)₂(CO)(PPh₃)₂] serves as a catalyst for phenylacetylene oligomerization rather than efficient transfer hydrogenation, highlighting divergent catalytic chemoselectivity between the Ru and Os congeners [2].

Metal selection Ru vs. Os catalysis Periodic trends

Regioselective Reductive Hydroxymethylation of Alkynes Enabled by the Robinson Catalyst

Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) catalyzes the regioselective reductive hydroxymethylation (hydrohydroxymethylation) of alkynes with paraformaldehyde to afford trisubstituted allylic alcohols, as demonstrated by Bausch et al. in Angewandte Chemie International Edition [1]. This transformation proceeds with divergent regioselectivity compared to nickel-catalyzed variants, providing access to constitutional isomers not available through hydroformylation routes [1]. The ruthenium catalyst avoids the need for pyrophoric reducing agents or high-pressure CO/H₂, using paraformaldehyde as a benign C1 feedstock . In comparison, the acetate analog [Ru(O₂CCH₃)₂(CO)(PPh₃)₂] has not been reported to catalyze this transformation, underscoring the unique reactivity profile conferred by the electron-withdrawing trifluoroacetate ligands [2].

C–C coupling Allylic alcohol synthesis Paraformaldehyde

Procurement-Driven Application Scenarios for Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)


Acceptorless Dehydrogenation of Secondary Alcohols to Ketones at Scale

For process chemistry groups developing solvent-free, hydrogen-evolving oxidation protocols, this catalyst offers a TON exceeding 200 with 85%+ conversion and 95% selectivity for aliphatic secondary alcohols such as 2-decanol [5]. The catalyst's tolerance to water and recyclability over three cycles without significant activity loss [5] supports its use in pilot-scale ketone synthesis where atom economy (up to ~98%) and avoidance of stoichiometric oxidants are critical. Procurement should specify the methanol adduct form (CAS 38596-61-1, purity ≥98%) for reliable in situ activation .

Regioselective Synthesis of Trisubstituted Allylic Alcohols via Alkyne Hydrohydroxymethylation

Medicinal chemistry and natural product synthesis groups requiring stereodefined allylic alcohol building blocks benefit from this catalyst's ability to couple paraformaldehyde with alkynes regioselectively [5]. The method avoids high-pressure CO/H₂ and pyrophoric reductants, providing a safer alternative to hydroformylation for constructing hydroxymethyl-substituted olefins [5]. The bis(trifluoroacetate) complex is uniquely effective for this transformation; acetate and chloride analogs fail to deliver comparable reactivity .

Catalytic Transfer Hydrogenation and Hydroacylation of Alkynes

As established by Robinson and co-workers, this complex catalyzes the transfer hydrogenation of internal acetylenes (e.g., PhC≡CPh and PhC≡CMe) to cis-alkenes via a vinylic intermediate, with the bis(trifluoroacetate) species serving as the catalytic resting state that undergoes alcoholysis and β-hydride elimination to regenerate the active hydride [5]. This application is supported by the structurally characterized methanol adduct (O···O H-bond = 2.54 Å), which validates the mechanistic pathway and provides a QC handle for batch identity confirmation [5]. The analogous osmium complex diverts reactivity toward alkyne oligomerization rather than transfer hydrogenation, underscoring the criticality of metal selection [5].

Fullerene Functionalization via Reduction-Substitution Chemistry

In materials chemistry, this complex serves as a well-defined Ru(II) precursor for the synthesis of fullerene-ruthenium adducts. Reaction with C₆₀ under N₂ using KBH₄ as reductant yields C₆₀Ru(OCOCF₃)(CO)(PPh₃), a σ-π coordinated fullerene complex characterized by elemental analysis, FT-IR, UV-vis, ¹³C NMR, and XPS [5]. This application leverages the lability of one trifluoroacetate ligand for facile substitution by the fullerene π-system, a reactivity profile not replicated by the more substitution-inert acetate or chloride analogs .

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